3,3'-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one]
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Overview
Description
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-{[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE is a complex organic compound featuring benzotriazole moieties. Benzotriazole derivatives are known for their diverse applications in various fields, including corrosion inhibition, photostabilization, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-{[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE typically involves multi-step organic reactions. The process may start with the preparation of benzotriazole derivatives, followed by the introduction of the propanone and sulfanyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-{[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-{[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the formulation of corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-{[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE involves its interaction with molecular targets and pathways. The benzotriazole moieties may interact with metal ions, proteins, or enzymes, leading to inhibition or modulation of their activities. The sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE
- 2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-CHLORO-6-FLUORO-BENZYLIDENE)-HYDRAZIDE
Uniqueness
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-{[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE is unique due to its specific structural features, including the presence of multiple benzotriazole units and the sulfanyl-propanone linkage
Properties
Molecular Formula |
C18H16N6O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-3-[3-(benzotriazol-1-yl)-3-oxopropyl]sulfanylpropan-1-one |
InChI |
InChI=1S/C18H16N6O2S/c25-17(23-15-7-3-1-5-13(15)19-21-23)9-11-27-12-10-18(26)24-16-8-4-2-6-14(16)20-22-24/h1-8H,9-12H2 |
InChI Key |
RREHHJMFVWRUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCSCCC(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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